

# Technical Support Center: Co-administration of Evenamide with Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Evenamide |           |
| Cat. No.:            | B1671789  | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance for experiments involving the co-administration of **evenamide** with atypical antipsychotics.

## Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for **evenamide**, and how does it complement atypical antipsychotics?

A: **Evenamide**'s unique mechanism involves the modulation of glutamate release through the specific blockade of voltage-gated sodium channels (VGSCs).[1][2] It normalizes excessive glutamate release that is thought to be associated with psychosis, without affecting basal glutamate levels.[3][4][5] This action is distinct from atypical antipsychotics, which primarily target dopaminergic and serotonergic pathways.[6] By addressing glutamatergic dysfunction, which is not a primary target for most current antipsychotics, **evenamide** offers a complementary, synergistic approach to treating schizophrenia, especially in patients who have an inadequate response to standard therapies.[3][6][7]

Q2: Is there evidence of pharmacokinetic interactions between **evenamide** and commonly prescribed atypical antipsychotics?

A: Clinical studies have been designed to evaluate the safety, tolerability, and efficacy of **evenamide** when co-administered with atypical antipsychotics like risperidone, aripiprazole,

### Troubleshooting & Optimization





olanzapine, quetiapine, paliperidone, and clozapine.[8][9] While detailed pharmacokinetic interaction data is not extensively published in the provided results, the clinical trial designs include assessments of pharmacokinetic parameters.[8] **Evenamide** is noted for not affecting over 130 neurotransmitters, enzymes, or transporters targeted by most antipsychotics, suggesting a low potential for direct pharmacodynamic interactions.[1][10] For reference, the pharmacokinetic profiles of commonly co-administered antipsychotics are well-documented.

- Risperidone: Rapidly absorbed, with peak plasma levels in about 1 hour. It is extensively metabolized by CYP2D6 to its active metabolite, 9-hydroxyrisperidone. The half-life of the combined "active fraction" is approximately 20-24 hours in most patients.[11][12][13]
- Olanzapine: Well absorbed, reaching peak concentrations in about 6 hours. It undergoes
  extensive first-pass metabolism, primarily by CYP1A2. Its mean half-life is around 30-33
  hours.[14][15][16]

Researchers should consider the individual pharmacokinetic profiles of the co-administered antipsychotics when designing studies.

Q3: What is the general safety and tolerability profile of **evenamide** when used as an add-on therapy?

A: **Evenamide** is generally well-tolerated when added to a stable regimen of an atypical antipsychotic.[1][3] Clinical trials have shown that it is not associated with the common side effects of many antipsychotics, such as extrapyramidal symptoms (EPS), sexual dysfunction, endocrine disturbances, weight gain, or significant cardiac events.[1][9] The incidence of treatment-emergent adverse events (TEAEs) in patients receiving **evenamide** has been comparable to that of placebo groups.[4][10]

Q4: What efficacy outcomes have been observed in clinical trials of co-administering **evenamide**?

A: As an add-on therapy, **evenamide** has demonstrated statistically significant improvements in the symptoms of schizophrenia.[1][2] Key efficacy measures in clinical trials include the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression of Severity (CGI-S) and Change (CGI-C).[3][4] Studies have shown a greater improvement from baseline in PANSS total scores for patients treated with **evenamide** compared to placebo.[1][4]



Furthermore, a significantly higher proportion of patients receiving **evenamide** achieve a clinically meaningful response (e.g., ≥20% improvement in PANSS score).[3][4] These benefits have been observed in patients with chronic schizophrenia and those with treatment-resistant schizophrenia (TRS).[3][17]

## **Troubleshooting Guide for Experimental Studies**

Q: We are observing unexpected variability in patient response in our add-on trial. What are the potential contributing factors?

#### A:

- Baseline Antipsychotic Stability: Ensure all subjects have been on a stable and adequate
  dose of their primary atypical antipsychotic for a sufficient duration (e.g., at least 4 weeks)
  prior to randomization.[8] Plasma levels of the primary antipsychotic can confirm therapeutic
  dosing.[4]
- Metabolic Differences: Consider the metabolic profile of the primary antipsychotic. For instance, risperidone metabolism is subject to genetic polymorphism of the CYP2D6 enzyme, leading to "poor" and "extensive" metabolizers, which can affect plasma concentrations.[11][12] Olanzapine clearance is higher in smokers and men.[15] These factors can create variability independent of evenamide's effect.
- Diagnosis Confirmation: Confirm that the patient population meets the specific diagnostic criteria for the study (e.g., DSM-5 diagnosis of schizophrenia, specific PANSS and CGI-S score ranges at baseline).[4][8] In studies on treatment-resistant schizophrenia (TRS), ensure that resistance to prior treatments is well-documented.[3]

Q: A subject in our study is reporting an adverse event. How can we determine if it is related to **evenamide** or the primary antipsychotic?

#### A:

Review Known Side Effect Profiles: Compare the reported adverse event to the known safety
profiles of both evenamide and the co-administered antipsychotic. Evenamide is generally
not associated with EPS, metabolic changes, or endocrine side effects.[1][9] If the event falls
into one of these categories, it is more likely related to the primary antipsychotic.



- Analyze Common Evenamide-Related Events: The most frequently reported adverse events in some evenamide trials (though often with incidence similar to placebo) included somnolence, insomnia, dry mouth, and headache.[9]
- Assess for Worsening of Pre-existing Conditions: Evaluate if the event could be an
  exacerbation of an underlying condition or a worsening of psychosis, which was an inclusion
  criterion in some early trials.[1]
- Logical Troubleshooting: Use a systematic approach to rule out other causes before attributing the event to the investigational drug.

## **Quantitative Data Summary**

Table 1: Efficacy of Add-on **Evenamide** in Treatment-Resistant Schizophrenia (1-Year Study) [17]

| Efficacy<br>Measure                 | Baseline<br>(Mean) | Change at 6<br>Weeks | Change at 6<br>Months | Change at 1<br>Year | p-value (vs.<br>Baseline) |
|-------------------------------------|--------------------|----------------------|-----------------------|---------------------|---------------------------|
| PANSS Total<br>Score                | 94.7               | -11.9%               | -15.9%                | -18.3%              | < 0.001                   |
| PANSS Responders (≥20% improvement) | N/A                | 16.5%                | 39.2%                 | 47.4%               | N/A                       |
| CGI-S<br>Responders                 | N/A                | N/A                  | 16.5%                 | 28.9%               | N/A                       |
| CGI-C<br>Responders                 | N/A                | N/A                  | 36.1%                 | 41.2%               | N/A                       |

Data from a cohort of 100 patients in the Study 014/015 extension.[17]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in a Phase IIa Study[9]



| Adverse Event               | Evenamide (15-25 mg bid)<br>(n=50) | Placebo (n=39)     |
|-----------------------------|------------------------------------|--------------------|
| Somnolence                  | 16.0% (8 patients)                 | 12.8% (5 patients) |
| Insomnia                    | 10.0% (5 patients)                 | 2.6% (1 patient)   |
| Overdose                    | 6.0% (3 patients)                  | 2.6% (1 patient)   |
| Dry Mouth                   | 6.0% (3 patients)                  | 5.1% (2 patients)  |
| Headache                    | 6.0% (3 patients)                  | 0%                 |
| Skin/Subcutaneous Disorders | 10.0% (5 patients)                 | 0%                 |

Data from a 4-week, placebo-controlled study in patients on stable doses of risperidone or aripiprazole.[9]

## **Experimental Protocols**

Protocol: Phase II/III Randomized, Double-Blind, Placebo-Controlled Add-on Trial

This protocol is a synthesized representation based on methodologies described in clinical trials such as Study 008A and Study 014.[3][4]

- Objective: To evaluate the efficacy, safety, and tolerability of evenamide as an add-on treatment in patients with schizophrenia who are experiencing an inadequate response to a stable dose of a second-generation (atypical) antipsychotic (SGA).
- Study Design: A 4- to 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participant Population:
  - Inclusion Criteria:
    - Diagnosis of schizophrenia per DSM-5 criteria.[8]
    - Age 18-65 years.



- On a stable, therapeutic dose of a single SGA (e.g., risperidone, olanzapine, aripiprazole) for at least 4 weeks prior to screening.[8]
- Demonstrate persistent psychotic symptoms, defined by a PANSS total score between
   70-85 and a CGI-S score of 4 (moderately ill) to 6 (severely ill).[4]
- Confirmation of therapeutic plasma levels of the primary SGA.[4]
- Exclusion Criteria:
  - Diagnosis of treatment-resistant schizophrenia (for non-TRS studies).
  - History of substance use disorder within the last 6 months.
  - Significant unstable medical conditions.
- Treatment Protocol:
  - Eligible patients are randomized in a 1:1 ratio to receive either:
    - Evenamide (e.g., 30 mg, twice daily)
    - Matching Placebo (twice daily)
  - Patients continue their stable dose of the primary SGA throughout the study.
- Assessments:
  - Efficacy:
    - Primary Endpoint: Change from baseline to Day 29/42 in PANSS total score.[1][4]
    - Secondary Endpoints: Change in CGI-S score, CGI-C score, and Strauss-Carpenter Level of Functioning (LOF) scale.[3][4]
  - Safety & Tolerability:
    - Monitoring of treatment-emergent adverse events (TEAEs).



- Vital signs, body weight, ECGs, and laboratory tests (hematology, chemistry, urinalysis).
   [9][10]
- Neurological examinations and assessments for extrapyramidal symptoms.
- Statistical Analysis:
  - The primary efficacy analysis is performed using a Mixed Model for Repeated Measures (MMRM) on the change from baseline in the PANSS total score.[4]
  - The proportion of patients achieving a clinically significant response (e.g., ≥20% PANSS improvement or "much improved" on CGI-C) is compared between groups using a logistic regression model.[4]
  - Safety data are summarized using descriptive statistics.

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of Action for **Evenamide** as an Add-on Therapy.





Click to download full resolution via product page

Caption: Workflow for a Typical Add-on Clinical Trial.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cphi-online.com [cphi-online.com]
- 2. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]
- 3. Newron TRS study 6 months' results: Evenamide substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]
- 4. Efficacy and Safety of Evenamide, a glutamate modulator: Results from a Phase 2/3, international, randomized, double-blind, placebo-controlled add-on trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18. Evenamide, a Putative Antipsychotic, Targets Abnormal Electrical Activity and Glutamatergic Abnormalities to Improve Psychotic Symptoms in Patients With Schizophrenia: Results From a Phase II, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evenamide Phase II/III Trial Result | SIRS 2024 [delveinsight.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]

### Troubleshooting & Optimization





- 9. Evenamide met study objectives of good tolerability, safety, and preliminary evidence of efficacy as an add-on therapy for the treatment of schizophrenia- unique MoA | Newron Pharmaceuticals [newron.com]
- 10. Newron announces results of explanatory studies with evenamide in healthy volunteers and patients with schizophrenia | Newron Pharmaceuticals [newron.com]
- 11. The pharmacokinetics of risperidone in humans: a summary PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Olanzapine. Pharmacokinetic and pharmacodynamic profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 17. Phase 2 Results Indicate Evenamide, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Co-administration of Evenamide with Atypical Antipsychotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#impact-of-co-administering-evenamide-with-atypical-antipsychotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com